molecular formula C19H26N4O4 B14600896 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide CAS No. 60240-14-4

1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide

Katalognummer: B14600896
CAS-Nummer: 60240-14-4
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: CRNWOBXQEHABEW-RCBQFDQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide is a synthetic peptide compound composed of four amino acids: proline, alanine, phenylalanine, and an acetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and final deprotection to yield the target compound.

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative cleavage of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

    Substitution: Nucleophilic substitution reactions involving the amine or carboxyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Oxidized amino acids or peptide fragments.

    Reduction: Reduced peptide with intact amino acid residues.

    Substitution: Modified peptide with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide has several applications in scientific research:

    Medicinal Chemistry: Used as a model compound for studying peptide-based drug design and development.

    Biochemistry: Employed in enzyme-substrate interaction studies and protein folding research.

    Pharmacology: Investigated for its potential therapeutic effects and as a lead compound for drug discovery.

    Industrial Applications: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Wirkmechanismus

The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Another synthetic peptide with a similar structure but different amino acid composition.

    N,N’-(hexane-1,6-diyl)bis(1-{(2S)-2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl}-L-prolyl-beta-phenyl-L-phenylalaninamide): A compound with a similar peptide backbone but different side chains.

Uniqueness: 1-Acetyl-L-prolyl-L-alanyl-L-phenylalaninamide is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. Its acetyl group and the presence of phenylalanine contribute to its stability and potential interactions with molecular targets.

Eigenschaften

CAS-Nummer

60240-14-4

Molekularformel

C19H26N4O4

Molekulargewicht

374.4 g/mol

IUPAC-Name

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H26N4O4/c1-12(21-19(27)16-9-6-10-23(16)13(2)24)18(26)22-15(17(20)25)11-14-7-4-3-5-8-14/h3-5,7-8,12,15-16H,6,9-11H2,1-2H3,(H2,20,25)(H,21,27)(H,22,26)/t12-,15-,16-/m0/s1

InChI-Schlüssel

CRNWOBXQEHABEW-RCBQFDQVSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)C

Kanonische SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.